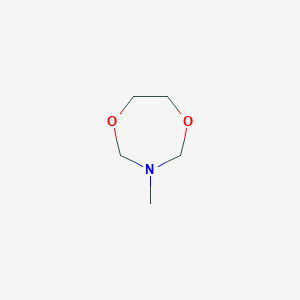
3-Methyl-1,5,3-dioxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,5,3-dioxazepane is a heterocyclic organic compound with the molecular formula C5H11NO2 It is characterized by a seven-membered ring containing two oxygen atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,5,3-dioxazepane typically involves the reaction of 1,2-ethanediol with N,N-bis(methoxymethyl)amines in the presence of catalytic amounts of samarium and cobalt compounds . This method allows for the efficient production of the compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1,5,3-dioxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .
Aplicaciones Científicas De Investigación
3-Methyl-1,5,3-dioxazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 3-Methyl-1,5,3-dioxazepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include metabolic and signaling pathways essential for cellular functions .
Comparación Con Compuestos Similares
3-Aryl-1,5,3-dioxazepanes: These compounds share a similar ring structure but differ in the substituents attached to the ring.
2,5-Diphenyl-1,3-oxazoline: Another heterocyclic compound with different ring size and substituents.
Uniqueness: 3-Methyl-1,5,3-dioxazepane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
3-methyl-1,5,3-dioxazepane |
InChI |
InChI=1S/C5H11NO2/c1-6-4-7-2-3-8-5-6/h2-5H2,1H3 |
Clave InChI |
WMCJHXXHWXHZSZ-UHFFFAOYSA-N |
SMILES canónico |
CN1COCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


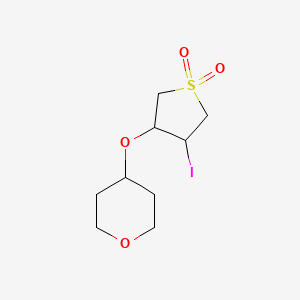
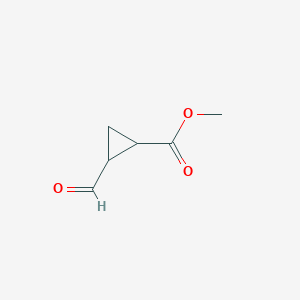

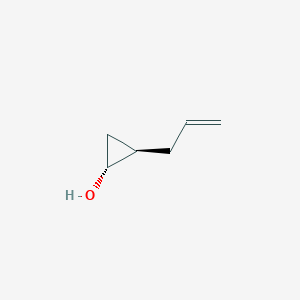


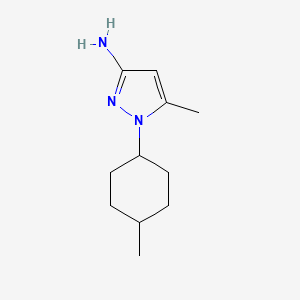
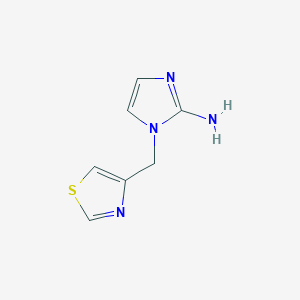

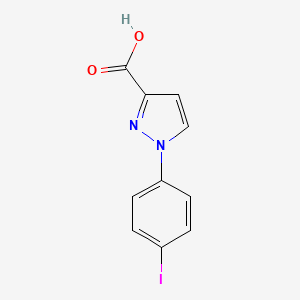
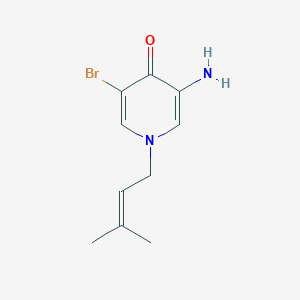
![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13063781.png)

![N-(3-(6,7-dihydro-5h-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1h-pyrrole-3-sulfonamide](/img/structure/B13063805.png)
